methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether
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Overview
Description
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is an organic compound with the molecular formula C13H19NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a methoxy-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-5-methylphenyl)sulfonyl]piperidine.
Reduction: Formation of 1-[(2-Methoxy-5-methylphenyl)sulfanyl]piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)sulfonyl]piperidine
- 1-[(2-Methylphenyl)sulfonyl]piperidine
- 1-[(2-Methoxy-4-methylphenyl)sulfonyl]piperidine
Uniqueness
methyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
QNPRMNJMVMLNHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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